molecular formula C22H20BrN3S2 B2828654 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide CAS No. 946309-85-9

4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide

Cat. No.: B2828654
CAS No.: 946309-85-9
M. Wt: 470.45
InChI Key: LSHZIZVCLIPECK-UHFFFAOYSA-N
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Description

4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide is a complex organic compound featuring a piperazine ring substituted with a 3-bromophenylcarbonothioyl group and a naphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-Bromophenylcarbonothioyl Group: This step involves the reaction of the piperazine derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the 3-bromophenylcarbonothioyl group.

    Attachment of the Naphthalen-1-yl Group: The final step includes the nucleophilic substitution reaction where the naphthalen-1-yl group is introduced using naphthalen-1-ylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbonothioyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the 3-bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, potentially acting as a ligand for certain receptors or enzymes. Its structural features suggest it could be explored for anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In material science, the compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure might contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism of action for 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonothioyl and naphthalen-1-yl groups could facilitate binding to hydrophobic pockets in proteins, while the piperazine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide: Similar structure but with a chlorine atom instead of bromine.

    4-(3-bromophenylcarbonothioyl)-N-(phenyl)piperazine-1-carbothioamide: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

Uniqueness

The presence of both the 3-bromophenylcarbonothioyl and naphthalen-1-yl groups in 4-(3-bromophenylcarbonothioyl)-N-(naphthalen-1-yl)piperazine-1-carbothioamide makes it unique. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

4-(3-bromobenzenecarbothioyl)-N-naphthalen-1-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3S2/c23-18-8-3-7-17(15-18)21(27)25-11-13-26(14-12-25)22(28)24-20-10-4-6-16-5-1-2-9-19(16)20/h1-10,15H,11-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHZIZVCLIPECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=S)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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